N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis of triazoloquinazoline derivatives, including those related to N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, showcasing significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which were screened for their antimicrobial activities, exhibiting moderate to good effectiveness against various test microorganisms (Bektaş et al., 2007).
Anticancer Activity
Another area of interest is the compound's potential in cancer research. Driowya et al. (2016) synthesized triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity across a wide panel of cancer cell lines (Driowya et al., 2016). Similarly, Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives with significant anticancer activity, highlighting the structural versatility and potential therapeutic applications of these compounds (Reddy et al., 2015).
Antihistaminic Agents
The chemical framework of this compound also lends itself to modifications yielding potential antihistaminic agents. Alagarsamy et al. (2009) synthesized a series of triazoloquinazolin-5-ones, which were tested for their in vivo H1-antihistaminic activity, with some compounds showing significant activity and minimal sedation compared to standard treatments (Alagarsamy et al., 2009).
Herbicidal Activity
Compounds with structural similarities to this compound have been found to possess excellent herbicidal activity at low application rates, indicating their potential use in agriculture for weed control. Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their efficacy in broad-spectrum vegetation management (Moran, 2003).
Mechanism of Action
Triazoles
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in their structure. They are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Quinazolines
Quinazolines are another class of heterocyclic compounds that have been extensively studied for their pharmacological activities. They have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects .
Sulfonyl groups
Sulfonyl groups are often used in medicinal chemistry to improve the pharmacokinetic properties of drug molecules. They can enhance the solubility, stability, and bioavailability of compounds .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-16-7-13-19(14-8-16)33(30,31)24-23-26-22(25-15-17-9-11-18(32-2)12-10-17)20-5-3-4-6-21(20)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQMHPBDLSGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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